

# 2-[(3-Isobutoxybenzoyl)amino]benzamide CAS number and IUPAC name

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Compound of Interest		
	2-[(3-	
Compound Name:	Isobutoxybenzoyl)amino]benzamid	
	e	
Cat. No.:	B268433	Get Quote

An in-depth analysis of the chemical compound **2-[(3-Isobutoxybenzoyl)amino]benzamide** reveals a notable absence of a registered CAS number and publicly available experimental data. This suggests the compound may be a novel chemical entity or one that has not been extensively studied or commercialized. Despite the lack of specific documented information, a comprehensive theoretical overview can be provided for research and drug development professionals.

### **Chemical Identification**

Based on its structure, the systematic IUPAC name for the compound is N-(2-carbamoylphenyl)-3-isobutoxybenzamide.

Identifier	Value	
Common Name	2-[(3-Isobutoxybenzoyl)amino]benzamide	
IUPAC Name	N-(2-carbamoylphenyl)-3-isobutoxybenzamide	
CAS Number	Not found in public databases	

## **Hypothetical Synthesis Protocol**



A plausible synthetic route for N-(2-carbamoylphenyl)-3-isobutoxybenzamide involves the acylation of 2-aminobenzamide with 3-isobutoxybenzoyl chloride. This method is a standard approach for forming amide bonds.

#### Materials:

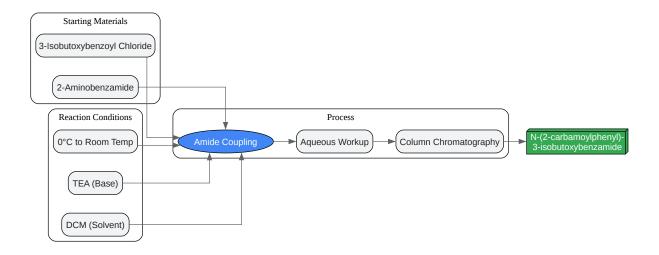
- 2-aminobenzamide
- 3-isobutoxybenzoyl chloride
- Anhydrous dichloromethane (DCM) as solvent
- Triethylamine (TEA) as a base
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Eluent (e.g., a mixture of hexane and ethyl acetate)

#### Procedure:

- Dissolve 2-aminobenzamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine to the solution to act as an acid scavenger.
- · Cool the mixture in an ice bath.
- Slowly add a solution of 3-isobutoxybenzoyl chloride in anhydrous DCM to the flask with constant stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).



- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure N-(2-carbamoylphenyl)-3-isobutoxybenzamide.



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A hypothetical workflow for the synthesis of N-(2-carbamoylphenyl)-3-isobutoxybenzamide.



## **Data and Signaling Pathways**

Due to the absence of published research on **2-[(3-Isobutoxybenzoyl)amino]benzamide**, there is no quantitative data on its physicochemical properties, bioactivity, or pharmacokinetic profile. Similarly, no signaling pathways involving this specific molecule have been elucidated. Researchers interested in this compound would need to perform de novo experimental studies to determine these characteristics.

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com